molecular formula C19H21NO2 B2433561 5-[(1-Benzylaziridin-2-yl)methoxy]-2,3-dihydro-1H-inden-2-ol CAS No. 2411241-40-0

5-[(1-Benzylaziridin-2-yl)methoxy]-2,3-dihydro-1H-inden-2-ol

Cat. No.: B2433561
CAS No.: 2411241-40-0
M. Wt: 295.382
InChI Key: XZVRCLUIEYKLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1-Benzylaziridin-2-yl)methoxy]-2,3-dihydro-1H-inden-2-ol is a complex organic compound that features an aziridine ring, a benzyl group, and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Benzylaziridin-2-yl)methoxy]-2,3-dihydro-1H-inden-2-ol typically involves multiple steps, starting with the preparation of the aziridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-[(1-Benzylaziridin-2-yl)methoxy]-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[(1-Benzylaziridin-2-yl)methoxy]-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(1-Benzylaziridin-2-yl)methoxy]-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The aziridine ring is known for its reactivity, which allows the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline
  • 5-[(1-Benzylaziridin-2-yl)methoxy]benzene
  • 5-[(1-Benzylaziridin-2-yl)methoxy]naphthalene

Uniqueness

What sets 5-[(1-Benzylaziridin-2-yl)methoxy]-2,3-dihydro-1H-inden-2-ol apart from similar compounds is its unique combination of the aziridine ring, benzyl group, and indene moiety.

Properties

IUPAC Name

5-[(1-benzylaziridin-2-yl)methoxy]-2,3-dihydro-1H-inden-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-18-8-15-6-7-19(10-16(15)9-18)22-13-17-12-20(17)11-14-4-2-1-3-5-14/h1-7,10,17-18,21H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVRCLUIEYKLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)OCC3CN3CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.